Welcome to the BenchChem Online Store!
molecular formula C15H23N3O B8720918 4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline

4-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)aniline

Cat. No. B8720918
M. Wt: 261.36 g/mol
InChI Key: HHTHIBYEKKFGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085540B2

Procedure details

To a mixture of 1-(4-nitrophenyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine (1.5 g), ethanol (13 mL), and tetrahydrofuran (13 mL) was added 10% palladium-supported carbon (53% wet product) (150 mg), followed by stirring at room temperature for 2 hours under a hydrogen gas atmosphere (3 atm). The reactant was filtered through celite and then the solvent was evaporated under reduced pressure to obtain 4-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]aniline (1.45 g).
Name
1-(4-nitrophenyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([CH:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.C(O)C>[Pd].O1CCCC1>[O:19]1[CH2:18][CH2:17][CH:16]([N:13]2[CH2:14][CH2:15][N:10]([C:7]3[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=3)[CH2:11][CH2:12]2)[CH2:21][CH2:20]1

Inputs

Step One
Name
1-(4-nitrophenyl)-4-(tetrahydro-2H-pyran-4-yl)piperazine
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C1CCOCC1
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours under a hydrogen gas atmosphere (3 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reactant was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC(CC1)N1CCN(CC1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 107.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.